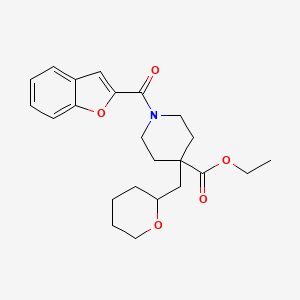![molecular formula C21H29N3O2 B6006353 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It has been the subject of extensive research due to its potential application in the field of medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. It has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant effects in animal models. It has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone in lab experiments is its high potency and selectivity. It has also been found to have good pharmacokinetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its high cost of synthesis, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone. One possible direction is the development of new drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the study of its potential use in the treatment of addiction and substance abuse disorders. Further research is also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone involves the reaction of cyclopropylamine with 3-methylbenzyl chloride to form 1-(3-methylbenzyl)cyclopropylamine. This intermediate is then reacted with piperazine and phosgene to form the final product.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied for its potential application in the development of new drugs. It has been found to exhibit various pharmacological activities, including analgesic, anticonvulsant, and antipsychotic effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-cyclopropyl-5-[4-[(3-methylphenyl)methyl]piperazine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)21(26)18-5-8-20(25)24(15-18)19-6-7-19/h2-4,13,18-19H,5-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXCOEJMABFKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3CCC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(methylthio)ethyl]acetamide](/img/structure/B6006292.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6006297.png)

![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,1,3-benzoxadiazole 1-oxide](/img/structure/B6006310.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6006311.png)


![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B6006335.png)

![N-(4-methoxybenzyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6006340.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)